molecular formula C27H22N4O B283920 6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B283920
M. Wt: 418.5 g/mol
InChI Key: YGVYKRXJHQMIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis and inhibit cell proliferation in different cancer cell lines. In addition, this compound has also demonstrated activity against bacterial and fungal infections, making it a potential candidate for the development of antimicrobial agents.

Mechanism of Action

The mechanism of action of 6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the inhibition of various enzymes and signaling pathways that are crucial for cell survival and proliferation. For instance, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair, leading to DNA damage and cell death. Moreover, this compound has also been reported to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and angiogenesis, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to have various biochemical and physiological effects, including the ability to induce oxidative stress, modulate immune responses, and alter cellular metabolism. Studies have reported that this compound can increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death. Moreover, this compound has also been shown to modulate the expression of various cytokines and chemokines, leading to the activation of immune responses against cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potent anticancer activity, making it a potential candidate for the development of novel anticancer agents. Moreover, this compound has also demonstrated activity against bacterial and fungal infections, making it a potential candidate for the development of antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One of the potential directions is the development of novel derivatives of this compound with improved solubility and efficacy. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anticancer and antimicrobial activities of this compound. Additionally, the potential applications of this compound in other scientific fields, such as materials science and catalysis, should also be explored.

Synthesis Methods

The synthesis of 6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 1,1'-biphenyl-4-carbaldehyde, ethyl acetoacetate, hydrazine hydrate, and 2-phenylethylamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a multistep process, including aldol condensation, cyclization, and dehydration, leading to the formation of the desired compound. The yield of this synthesis method is reported to be around 60-70%.

properties

Molecular Formula

C27H22N4O

Molecular Weight

418.5 g/mol

IUPAC Name

6-amino-4-(2-phenylethyl)-3-(4-phenylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C27H22N4O/c28-17-23-22(16-11-18-7-3-1-4-8-18)24-25(30-31-27(24)32-26(23)29)21-14-12-20(13-15-21)19-9-5-2-6-10-19/h1-10,12-15,22H,11,16,29H2,(H,30,31)

InChI Key

YGVYKRXJHQMIQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)C5=CC=CC=C5)N)C#N

Canonical SMILES

C1=CC=C(C=C1)CCC2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)C5=CC=CC=C5)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.